2-Chloro-3-isopropylpyridine

Catalog No.
S1546065
CAS No.
158503-51-6
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-isopropylpyridine

CAS Number

158503-51-6

Product Name

2-Chloro-3-isopropylpyridine

IUPAC Name

2-chloro-3-propan-2-ylpyridine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3

InChI Key

NHVJMRHABPVQTR-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=CC=C1)Cl

Synonyms

2-CHLORO-3-ISOPROPYLPYRIDINE

Canonical SMILES

CC(C)C1=C(N=CC=C1)Cl

Synthesis and Characterization:

-Chloro-3-isopropylpyridine is a relatively simple molecule to synthesize, making it readily available for research purposes. Several methods have been established for its preparation, including:

  • Heck reaction: This method involves the reaction of 2-chloropyridine with isopropene under palladium catalysis [].
  • Sonogashira coupling: This technique utilizes 2-chloro-3-iodopyridine and trimethylsilylacetylene in the presence of copper and palladium catalysts [].
  • Direct chlorination: This approach involves the direct chlorination of 3-isopropylpyridine using various chlorinating agents [].

Following synthesis, various spectroscopic techniques are employed to characterize the obtained 2-chloro-3-isopropylpyridine. These techniques include:

  • Nuclear magnetic resonance (NMR) spectroscopy: This method provides information about the structure and local environment of atoms within the molecule.
  • Mass spectrometry: This technique helps determine the molecular weight and identify potential fragmentation patterns of the molecule.
  • Infrared (IR) spectroscopy: This method helps identify the presence of specific functional groups within the molecule.

Potential Applications:

While research on 2-chloro-3-isopropylpyridine itself is limited, its chemical structure suggests potential applications in various scientific fields:

  • Organic synthesis: The presence of the reactive chloro group allows for further functionalization through various substitution reactions, opening doors for the synthesis of more complex molecules.
  • Medicinal chemistry: The pyridine ring is a common scaffold found in various pharmaceuticals. Exploring the biological activity of 2-chloro-3-isopropylpyridine or its derivatives could lead to the discovery of novel drug candidates.
  • Material science: Pyridine derivatives can exhibit interesting properties such as thermal stability and electrical conductivity. Investigating these properties in 2-chloro-3-isopropylpyridine or its polymers could lead to the development of novel materials.

2-Chloro-3-isopropylpyridine is an organic compound classified as a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isopropyl group at the third position on the pyridine ring. Its molecular formula is C8H10ClN, and it has a molecular weight of approximately 155.62 g/mol. This compound exhibits unique chemical properties due to its specific substitution pattern, which influences its reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives like 3-amino-2-isopropylpyridine.
  • Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides, utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: Reduction can yield 2-isopropylpyridine, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that 2-Chloro-3-isopropylpyridine exhibits potential biological activities, including:

  • Antimicrobial Properties: It has been studied for its ability to inhibit the growth of various microorganisms.
  • Antifungal Activity: The compound shows promise in combating fungal infections.
  • Pharmaceutical

The synthesis of 2-Chloro-3-isopropylpyridine can be achieved through several methods:

  • Chlorination of 3-Isopropylpyridine: This method employs chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction generally yields high purity products, which can be purified through distillation or recrystallization.
    3 Isopropylpyridine+SOCl22 Chloro 3 isopropylpyridine+SO2+HCl\text{3 Isopropylpyridine}+\text{SOCl}_2\rightarrow \text{2 Chloro 3 isopropylpyridine}+\text{SO}_2+\text{HCl}
  • Use of Pyridine N-Oxides: Chlorination of pyridine N-oxides with reagents like phosphoryl chloride offers an alternative route with high yields and minimal by-products .

2-Chloro-3-isopropylpyridine finds applications across various fields:

  • Chemical Synthesis: Used as an intermediate in the production of diverse organic compounds.
  • Pharmaceutical Industry: Investigated for its potential in drug development, particularly in synthesizing biologically active molecules.
  • Agrochemicals: Employed in the formulation of herbicides and insecticides due to its biological activity .

Similar Compounds

  • 2-Chloro-5-isopropylpyridine
  • 4-Chloro-2-isopropylpyridine
  • 3-Chloro-2-isopropylpyridine
  • 5-(tert-butyl)-2-chloropyridine
  • 2-Chloro-5-cyclopropylpyridine

Comparison

While similar compounds share structural characteristics with 2-Chloro-3-isopropylpyridine, each exhibits distinct reactivity and biological properties due to variations in substitution patterns. For instance:

CompoundUnique Features
2-Chloro-5-isopropylpyridineChlorine at position five may alter nucleophilic reactivity
4-Chloro-2-isopropylpyridineDifferent substitution pattern affects biological activity
5-(tert-butyl)-2-chloropyridineBulky tert-butyl group influences steric hindrance

The specific positioning of functional groups significantly impacts their chemical behavior and potential applications in pharmaceuticals and agrochemicals .

XLogP3

2.9

Wikipedia

2-Chloro-3-(propan-2-yl)pyridine

Dates

Modify: 2023-08-15

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